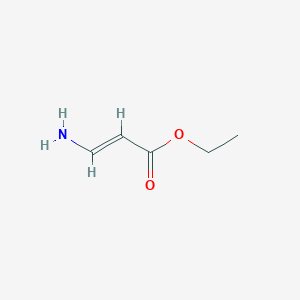

Ethyl 3-aminoacrylate

CAS No.:

Cat. No.: VC16252198

Molecular Formula: C5H9NO2

Molecular Weight: 115.13 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H9NO2 |

|---|---|

| Molecular Weight | 115.13 g/mol |

| IUPAC Name | ethyl (E)-3-aminoprop-2-enoate |

| Standard InChI | InChI=1S/C5H9NO2/c1-2-8-5(7)3-4-6/h3-4H,2,6H2,1H3/b4-3+ |

| Standard InChI Key | FABIVEGAPONRAI-ONEGZZNKSA-N |

| Isomeric SMILES | CCOC(=O)/C=C/N |

| Canonical SMILES | CCOC(=O)C=CN |

Introduction

| Property | Value |

|---|---|

| Molecular Formula | C₅H₉NO₂ |

| Molecular Weight | 115.131 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 195.6 ± 13.0°C (760 mmHg) |

| Flash Point | 66.7 ± 17.4°C |

| Exact Mass | 115.063332 |

Synthesis and Preparation

Table 2: Comparison of Synthesis Methods

| Parameter | Traditional Method | Patent Method |

|---|---|---|

| Reaction Time | 7–8 hours | 2–3 hours |

| Yield | 41% | >90% |

| Solvent | Absolute ethanol | Water |

| Byproduct Handling | Complex NaCl separation | Simplified filtration |

Chemical Reactivity and Applications

Lewis Acid-Catalyzed Spiro Annulation

Ethyl 3-aminoacrylate undergoes spiro annulation with 2-amino-N-arylbenzamides under Bi(OTf)₃ catalysis to form spiro[pyrrole-3,2′-quinazoline]-4-carboxylates . Optimized conditions include:

-

Catalyst: 10 mol% Bi(OTf)₃.

-

Solvent: Acetonitrile.

-

Temperature: Room temperature.

-

Yield: Up to 82%.

This reaction exemplifies the compound’s utility in constructing nitrogen-rich spirocycles, which are pivotal in drug discovery for kinase inhibition and antimicrobial activity .

Table 3: Spiro Annulation Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | Bi(OTf)₃ (10 mol%) |

| Solvent | Acetonitrile |

| Temperature | 25°C |

| Reaction Time | 12 hours |

| Yield | 82% |

Nucleophilic and Electrophilic Reactivity

The amino group participates in nucleophilic substitutions, while the α,β-unsaturated ester undergoes Michael additions. For example, reactions with alkyl halides yield N-alkylated derivatives, which are precursors to β-enamino acids .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

¹H NMR: Vinyl protons appear as doublets at δ 5.2–5.8 ppm (J = 10–12 Hz), confirming the Z-configuration .

-

¹³C NMR: The ester carbonyl resonates at δ 165–170 ppm, while the β-carbon appears at δ 110–115 ppm .

Infrared (IR) Spectroscopy

Industrial and Regulatory Considerations

Regulatory Classification

Ethyl 3-aminoacrylate falls under HS code 2922499990, governing its import/export as a non-aromatic amino compound . Industrial producers must comply with safety protocols due to its flash point of 66.7°C, which classifies it as flammable .

Scalability and Process Optimization

Continuous flow reactors enhance production efficiency by maintaining precise temperature control and reducing side reactions. The patent method’s aqueous conditions further lower operational costs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume